molecular formula C24H19N5O3 B2615174 (E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide CAS No. 312311-81-2

(E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B2615174
CAS No.: 312311-81-2
M. Wt: 425.448
InChI Key: BKJYSDPWRMXMMS-PCLIKHOPSA-N
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Description

(E)-N’-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions, which facilitates the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazone linkage under mild conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of (E)-N’-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. Additionally, the nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-methylphenyl)acetohydrazide
  • (E)-N’-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-chlorophenyl)acetohydrazide

Uniqueness

Compared to similar compounds, (E)-N’-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications.

Properties

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c30-23(15-18-11-13-22(14-12-18)29(31)32)26-25-16-20-17-28(21-9-5-2-6-10-21)27-24(20)19-7-3-1-4-8-19/h1-14,16-17H,15H2,(H,26,30)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJYSDPWRMXMMS-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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